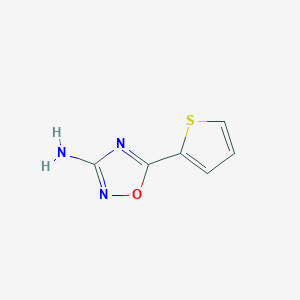

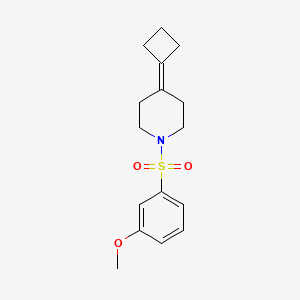

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Oxadiazole is a class of organic compounds featuring a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Molecular Structure Analysis

The structures and molecular properties of thiophene-based compounds were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . Its density is 1.051 g/mL, and it has a melting point of -38 °C and a boiling point of 84 °C .Applications De Recherche Scientifique

Anticancer Applications

5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine and its derivatives have been extensively studied for their potential anticancer properties. Research has shown that these compounds exhibit promising activity against various human cancer cell lines, including breast, lung, prostate, and colorectal cancers. For instance, a study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives of this compound and tested their anticancer activity, demonstrating effectiveness against multiple cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019). Similarly, Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, showing significant reduction in tumor volume and cell number in mouse models (Chandrappa et al., 2010).

Antimicrobial Activities

This compound has also been studied for its antimicrobial properties. Kaneria et al. (2016) synthesized novel derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, highlighting its potential in this field (Kaneria et al., 2016).

Antioxidant Properties

In addition to its anticancer and antimicrobial applications, this compound has shown antioxidant activities. Saundane, Verma, and Katkar (2013) synthesized derivatives and evaluated them for antimicrobial and antioxidant activities, with some compounds exhibiting promising results (Saundane, Verma, & Katkar, 2013).

Optoelectronic Applications

The photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives, closely related to this compound, suggest potential applications in optoelectronics. Thippeswamy et al. (2021) explored these properties through computational and experimental approaches, indicating their suitability for applications like OLEDs and solar cells (Thippeswamy et al., 2021).

Corrosion Inhibition

Another application of this compound is in corrosion inhibition. Ammal, Prajila, and Joseph (2018) investigated the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments, revealing significant protective properties (Ammal, Prajila, & Joseph, 2018).

Mécanisme D'action

Target of Action

Thiophene and oxadiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they interact with multiple targets. For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Many thiophene and oxadiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene and oxadiazole derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

Thiophene and oxadiazole derivatives have been found to exhibit a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .

Action Environment

The action, efficacy, and stability of “5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-amine” can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and light can affect the stability and activity of a compound .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the oxadiazole derivative and the biomolecule it interacts with .

Cellular Effects

Similar oxadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-thiophen-2-yl-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBIEXMLZABNKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)

![1-Bromo-4-{[(Z)-2,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B2963839.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)

![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)